molecular formula C17H11Cl3N2O3 B13060518 [(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

Cat. No.: B13060518
M. Wt: 397.6 g/mol
InChI Key: FYDNEGZPIGZJST-PGMHBOJBSA-N
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Description

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines the indole nucleus with chloro and dichlorophenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) involves several steps:

Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or activation of signaling pathways .

Properties

Molecular Formula

C17H11Cl3N2O3

Molecular Weight

397.6 g/mol

IUPAC Name

[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

InChI

InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-12-7-11(18)3-5-15(12)22(17(16)24)8-10-2-4-13(19)14(20)6-10/h2-7H,8H2,1H3/b21-16-

InChI Key

FYDNEGZPIGZJST-PGMHBOJBSA-N

Isomeric SMILES

CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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